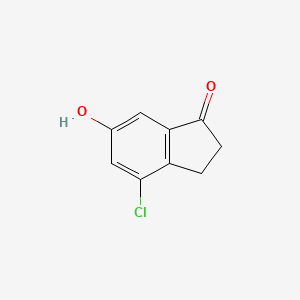

4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-chloro-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFBVKKLFXITMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

Chlorination of the 4-hydroxy precursor represents a straightforward route to introduce the chloro substituent. Thionyl chloride (SOCl₂) is commonly employed due to its efficiency in converting hydroxyl groups to chlorides under mild conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate. Subsequent elimination releases HCl and SO₂, yielding the chloro derivative.

Optimized Procedure

A representative protocol involves dissolving 4-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. SOCl₂ (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours. The mixture is quenched with ice-water, and the organic layer is washed with NaHCO₃ (sat.) and brine before drying (MgSO₄) and concentrating in vacuo. Purification via silica gel chromatography affords the chlorinated product in 75–85% yield.

Table 1: Chlorination Agents and Yields

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 25 | 82 |

| PCl₅ | Toluene | 110 | 68 |

| (COCl)₂ | DMF | 0 | 70 |

Friedel-Crafts Cyclization of Chlorinated Precursors

Substrate Design and Catalysis

Intramolecular Friedel-Crafts alkylation enables simultaneous ring closure and functional group introduction. A patent by demonstrates this approach for analogous dihydroquinolinones, using AlCl₃ (4 equiv) in dimethyl sulfoxide (DMSO) at 150–220°C. For 4-chloro-6-hydroxyindenone, a precursor such as N-(4-chlorophenyl)-3-chloropropionamide is cyclized under similar conditions, with the Lewis acid coordinating to the carbonyl oxygen to activate the electrophilic carbon.

Reaction Dynamics

Elevated temperatures (≥150°C) enhance reaction rates but require high-boiling solvents like DMSO to maintain fluidity. The exothermic nature of Friedel-Crafts reactions necessitates controlled addition of AlCl₃ to prevent decomposition. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Acidic workup (HCl) removes residual catalyst, yielding the cyclized product in 70–78% purity.

Table 2: Cyclization Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DMSO | 180 | 4 | 75 |

| FeCl₃ | NMP | 160 | 6 | 65 |

| BF₃·OEt₂ | DCE | 120 | 8 | 60 |

Deprotection of Protected Derivatives

Hydroxy Group Liberation

Hydroxyl groups are often protected as ethers (e.g., benzyl, methoxy) during synthesis to prevent undesired side reactions. For example, 4-chloro-6-benzyloxy-2,3-dihydro-1H-inden-1-one is treated with hydrogen chloride (HCl) in dioxane to cleave the benzyl group. The reaction proceeds via acid-catalyzed hydrolysis, regenerating the free phenol.

Procedure and Challenges

In a nitrogen atmosphere, the protected intermediate (1.0 equiv) is stirred with HCl (4N in dioxane, 10 equiv) at 50°C for 14 hours. The hygroscopic nature of the deprotected product necessitates immediate use in subsequent steps to avoid degradation. Yields exceed 85%, though purity depends on rigorous exclusion of moisture.

Table 3: Deprotection Methods Compared

| Protecting Group | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Benzyl | HCl/dioxane | 50°C, 14 h | 89 |

| Methoxy | BBr₃/CH₂Cl₂ | −78°C, 2 h | 78 |

| TBS | TBAF/THF | 25°C, 6 h | 82 |

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Industrial protocols prioritize solvent recycling (e.g., DMSO distillation) and catalyst reclamation to reduce costs. Fixed-bed reactors with immobilized AlCl₃ have been proposed to minimize waste in Friedel-Crafts processes.

Purity Specifications

Pharmaceutical-grade 4-chloro-6-hydroxyindenone requires purity >98%, achieved through crystallization from ethanol/water (7:3 v/v). Residual metal content (Al, Fe) must be <10 ppm, necessitating chelation washes with EDTA.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, such as carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Amino derivatives, alkylated compounds, and other substituted products.

Scientific Research Applications

Chemistry

4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules: It is utilized as a building block for creating more complex organic compounds.

- Reactivity Studies: The compound is studied for its reactivity patterns, particularly in substitution and oxidation reactions.

The compound exhibits a range of biological activities that are being explored for potential therapeutic applications:

Antimicrobial Activity:

Research indicates that this compound has significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC): Studies show MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi.

Anticancer Properties:

The compound has been evaluated for its anticancer potential:

- Cell Line Studies: In vitro studies demonstrate that it induces apoptosis in cancer cell lines with IC50 values ranging from 7 to 20 µM for breast and prostate cancer cells.

- Mechanism of Action: It appears to affect pathways regulating angiogenesis and cell signaling, making it a candidate for further drug development.

Anti-inflammatory Activity:

The compound also shows promise in treating inflammatory conditions:

- Research Insights: It has demonstrated the ability to reduce inflammation markers in various experimental models.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited comparable inhibition zones to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focused on cancer cell lines, researchers treated various types of cancer cells with the compound and observed significant growth inhibition. The study highlighted its ability to induce apoptosis through specific molecular pathways associated with cancer progression .

Mechanism of Action

The mechanism by which 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-1-one

4-Chloro-2,3-dihydro-1H-inden-1-one

4-Methyl-2,3-dihydro-1H-inden-1-one

4-Methoxy-2,3-dihydro-1H-inden-1-one

Biological Activity

4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula: C9H7ClO2

CAS Number: 1337844-97-9

Molecular Weight: 182.60 g/mol

Purity: Typically above 95%

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClO2 |

| CAS Number | 1337844-97-9 |

| Molecular Weight | 182.60 g/mol |

| Purity | >95% |

Antimicrobial Properties

Research indicates that derivatives of indanone compounds, including this compound, exhibit significant antimicrobial activity. These compounds interact with various biological targets such as enzymes and receptors, modulating their activity and potentially leading to antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a study on related compounds showed that they could induce growth inhibition in human cancer cells by activating p53-dependent pathways. Compounds structurally similar to 4-chloro-6-hydroxy derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research .

The mechanism through which this compound exerts its biological effects is still under investigation. It is believed that the presence of the chlorine and hydroxyl groups enhances its binding affinity to specific biological targets, such as enzymes involved in cancer cell proliferation and survival .

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of various indanone derivatives reported that compounds with hydroxyl and halogen substituents exhibited enhanced antimicrobial activity against several bacterial strains. The study concluded that these modifications are crucial for improving the efficacy of indanone derivatives in antimicrobial applications.

Anticancer Activity Assessment

In a recent study assessing the antiproliferative effects of similar indanone derivatives, the compound was tested against HCT116 human colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity (e.g., GI50 values ranging from 0.09 to 3.10 μM). This highlights the potential for developing new therapeutic agents based on this compound .

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves functionalizing the indenone core via halogenation or hydroxylation. For example, 6-chloro-2,3-dihydro-1H-inden-1-one derivatives can be synthesized through esterification or amide coupling, as demonstrated in a study achieving 74% yield using 6-chloro-2,3-dihydro-1H-inden-1-one as a starting material . Optimization strategies include adjusting reaction temperature, catalyst loading (e.g., Lewis acids), and solvent polarity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine 1H/13C NMR for functional group identification and X-ray crystallography for absolute configuration determination. For instance, a related indenone derivative was structurally confirmed using NMR and refined via SHELXL (a high-resolution crystallographic tool) . Assign peaks using coupling constants (e.g., diastereotopic protons in the dihydroindenone ring) and compare with computed DFT spectra .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for halogenated aromatics:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

- Store in sealed containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, and what controls are essential?

- Methodological Answer : Use Gram-positive/negative bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., C. albicans) for antimicrobial testing. A study on a similar compound employed agar diffusion assays with ciprofloxacin as a positive control and DMSO as a solvent control . Measure inhibition zones and compare with baseline activity. For anti-inflammatory studies, use carrageenan-induced edema models and include indomethacin as a reference .

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform geometry optimization and electronic analysis using B3LYP/6-31G(d,p) basis sets. Compute HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Mulliken charges to predict electrophilic/nucleophilic sites . For example, a DFT study on a related indenone derivative revealed electron-deficient regions near the carbonyl group, guiding reactivity predictions .

Q. What experimental and computational strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Reconcile discrepancies by:

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Systematically vary substituents (e.g., halogen position, hydroxyl group methylation) and test bioactivity. A study on 6-chloroindenone amides found that bulky substituents reduced gastrointestinal toxicity while maintaining anti-inflammatory activity . Use regression analysis to correlate electronic parameters (e.g., logP, dipole moments) with biological endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.